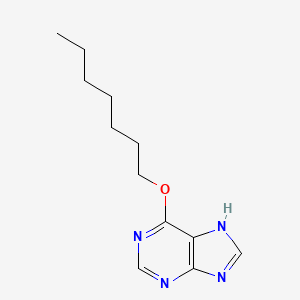
9H-Purine, 6-(heptyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 6-(heptyloxy)- is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(heptyloxy)- typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with heptyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 9H-Purine, 6-(heptyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: 9H-Purine, 6-(heptyloxy)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of purine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced purine derivatives.
Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, potassium carbonate.
Major Products:
Oxidation Products: Purine N-oxides.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various alkylated purine derivatives.
Aplicaciones Científicas De Investigación
9H-Purine, 6-(heptyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 6-(heptyloxy)- involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. It can act as an inhibitor or modulator of these enzymes, thereby affecting the synthesis and degradation of nucleotides. The heptyloxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparación Con Compuestos Similares
6-Methoxy-7H-purine: Features a methoxy group instead of a heptyloxy group, leading to different solubility and reactivity.
6-Ethoxy-7H-purine: Contains an ethoxy group, which affects its chemical properties and biological activity.
6-Butoxy-7H-purine: Has a butoxy group, offering a balance between hydrophilicity and lipophilicity.
Uniqueness: 9H-Purine, 6-(heptyloxy)- stands out due to its longer heptyloxy chain, which significantly enhances its lipophilicity compared to shorter alkoxy derivatives. This property can influence its biological activity, making it a valuable compound for specific applications where membrane permeability is crucial.
Propiedades
Número CAS |
62134-32-1 |
|---|---|
Fórmula molecular |
C12H18N4O |
Peso molecular |
234.30 g/mol |
Nombre IUPAC |
6-heptoxy-7H-purine |
InChI |
InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) |
Clave InChI |
ATKMTEHDPYMKBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













